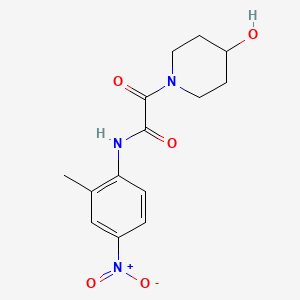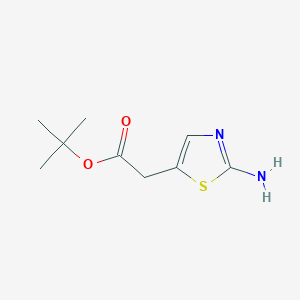
2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C14H17N3O5 and its molecular weight is 307.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
Research on related compounds has demonstrated significant antimalarial potency against Plasmodium berghei in mice. A study outlined the synthesis of a series of compounds, including derivatives similar to 2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide, and their quantitative structure-activity relationships. These compounds showed excellent activity against resistant strains of malaria and promising pharmacokinetic properties that could provide extended protection against infection even with oral administration, suggesting potential clinical trials in humans (Werbel et al., 1986).
Metabolic Studies
In the context of prostate cancer treatment, the metabolic pathways of flutamide, a compound structurally related to this compound, have been extensively studied. These investigations have led to the detection of new metabolites in human liver microsomes and urine of prostate cancer patients, offering insights into drug metabolism and potential toxicity mechanisms (Goda et al., 2006).
Neuroprotection and Imaging
The synthesis and evaluation of similar compounds as imaging probes for 5-HT2A receptors have been conducted, highlighting the potential of these derivatives in neuroscientific research. Although the initial compounds did not show desired properties as PET ligands for imaging 5-HT2A receptors, the methodology provides a basis for developing more effective probes (Prabhakaran et al., 2006).
Enzymatic and Chemical Syntheses
Efforts in enzymatic and chemical syntheses have yielded cis- and trans-3-hydroxy-5-methylpiperidin-2-ones from related precursors, showcasing the versatility of these compounds in synthetic organic chemistry and the potential for generating novel therapeutic agents (Crosby et al., 2000).
Anticancer and Pharmacological Evaluations
Design and synthesis of derivatives have been explored for their potential as inhibitors targeting specific proteins implicated in cancer. Studies on 1,3,4-oxadiazole derivatives have shown considerable activity against lung cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Panchal et al., 2020).
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-9-8-10(17(21)22)2-3-12(9)15-13(19)14(20)16-6-4-11(18)5-7-16/h2-3,8,11,18H,4-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRSPKRSYYAYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2717758.png)
![2-[2-(2,5-dimethoxybenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol](/img/structure/B2717760.png)
![(E)-3-(benzylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2717763.png)


![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2717770.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)

![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate](/img/structure/B2717777.png)
![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)
![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)

